small cardioactive peptide A

Übersicht

Beschreibung

Small cardioactive peptide A is a neuropeptide that plays a significant role in the regulation of various physiological processes in invertebrates, particularly in gastropods like the nudibranch Melibe leonina and the snail Helix aspersa . This peptide is known for its ability to modulate motor programs involved in feeding and locomotion .

Vorbereitungsmethoden

The preparation of small cardioactive peptide A typically involves the extraction from the central nervous system of gastropods. The process includes the isolation of circumoesophageal ganglia, followed by high-performance liquid chromatography (HPLC) and radioimmunoassay (RIA) to identify and sequence the peptide

Analyse Chemischer Reaktionen

Small cardioactive peptide A, like other peptides, can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residues within the peptide.

Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.

Substitution: Amino acid residues within the peptide can be substituted to study structure-activity relationships.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions .

Wissenschaftliche Forschungsanwendungen

Biological Functions

SCPA plays significant roles in the central nervous system of molluscs. It is involved in modulating motor programs related to feeding and locomotion. Studies have shown that SCPA can excite various motor activities, indicating its importance as a neurotransmitter in these processes.

Case Study: Motor Program Modulation

- Study : The impact of SCPA on locomotion was examined through injections in Aplysia.

- Findings : Injection of SCPA led to increased crawling and swimming behaviors compared to saline controls, demonstrating its excitatory role in motor functions .

Cardiac Applications

SCPA exhibits cardio-excitatory properties, influencing heart function in several gastropod species. Its effects on cardiac activity have been documented, although its role in normal cardiac regulation remains unclear.

Case Study: Cardiac Effects in Aplysia

- Study : The distribution of SCPA in the cardiac tissues was mapped using immunohistochemistry.

- Findings : SCPA was found to be present in significant quantities within the heart tissues, suggesting a potential role in modulating cardiac functions .

Therapeutic Potential

Given its biological activities, SCPA has potential therapeutic applications, particularly in cardiovascular medicine. The peptide's ability to influence heart rate and motor functions opens avenues for developing treatments for cardiac arrhythmias and other related conditions.

Research Insights

- Therapeutic Development : Research into peptide-based therapies has highlighted the potential of using neuropeptides like SCPA for targeted cardiac interventions.

- Example : The use of engineered peptides for cell-selective ablation in arrhythmia treatment has shown promise, indicating that similar approaches could be explored with SCPA .

Comparative Analysis with Other Peptides

SCPA is part of a broader family of small cardioactive peptides, including small cardioactive peptide B (SCPB). Comparing their distributions and effects can provide insights into their unique and overlapping functions.

| Feature | Small Cardioactive Peptide A | Small Cardioactive Peptide B |

|---|---|---|

| Primary Function | Modulates locomotion | Influences cardiac activity |

| Source Organism | Aplysia californica | Aplysia californica |

| Distribution | Central nervous system | Central nervous system |

| Excitatory Effects | Yes | Yes |

Potential Research Areas

- Mechanistic studies on how SCPA interacts with specific receptors.

- Longitudinal studies assessing the effects of SCPA on heart function over time.

- Exploration of synthetic analogs of SCPA for enhanced therapeutic efficacy.

Wirkmechanismus

Small cardioactive peptide A exerts its effects by binding to specific receptors on target cells, leading to the activation of intracellular signaling pathways. In gastropods, it modulates motor programs by influencing the activity of neurons in the central nervous system. This modulation involves the release of neurotransmitters and the activation of second messenger systems, such as cyclic adenosine monophosphate (cAMP) .

Vergleich Mit ähnlichen Verbindungen

Small cardioactive peptide A is similar to other neuropeptides, such as:

Small cardioactive peptide B: Another neuropeptide found in gastropods with similar functions.

FMRFamide-related peptides: A family of peptides that also regulate physiological processes in invertebrates

What sets this compound apart is its specific role in modulating motor programs related to feeding and locomotion in gastropods .

Biologische Aktivität

Small cardioactive peptide A (SCPA) is a neuropeptide found in the marine mollusk Aplysia and has been shown to play significant roles in various physiological processes, particularly in the modulation of motor functions and cardiac activity. This article delves into the biological activity of SCPA, supported by empirical data, case studies, and research findings.

Overview of this compound

SCPA belongs to a family of neuropeptides that includes small cardioactive peptide B (SCPB). Both peptides are derived from a common precursor protein and exhibit similar biological activities but have distinct effects on different physiological systems. SCPA is primarily involved in the regulation of feeding behaviors and locomotion in gastropods.

SCPA exerts its effects through several mechanisms:

- Neurotransmission : SCPA acts as a neuromodulator, influencing neuronal excitability and synaptic transmission. It is known to activate adenylate cyclase, leading to increased levels of cyclic AMP (cAMP) within neurons, which enhances neurotransmitter release.

- Cardiac Activity : Similar to SCPB, SCPA has been observed to have cardio-excitatory effects. It increases heart rate and contractility in Aplysia, suggesting a role in modulating cardiac function during stress or feeding behaviors.

Research Findings

- Distribution and Localization : Immunohistochemical studies have shown that SCPA is expressed in specific neurons within the central nervous system (CNS) of Aplysia. These neurons are often located in the buccal ganglia, which are crucial for feeding motor programs .

-

Physiological Effects :

- Feeding Behavior : Injection of SCPA into Aplysia has been linked to increased feeding arousal and enhanced motor programs associated with feeding .

- Locomotion : Studies indicate that SCPA can stimulate locomotor activity, as evidenced by increased crawling and swimming behaviors following peptide administration .

-

Case Studies :

- Study on Cardiac Effects : In a controlled experiment, perfusion of isolated hearts with varying concentrations of SCPA demonstrated dose-dependent increases in heart rate, with an EC50 value indicating potency comparable to that of SCPB .

- Behavioral Observations : In observational studies, Aplysia injected with SCPA showed significant changes in movement patterns compared to control groups, highlighting its role as a modulator of motor activity .

Data Table: Summary of Biological Activities

Eigenschaften

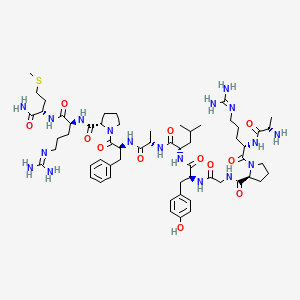

IUPAC Name |

(2S)-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H92N18O12S/c1-33(2)29-42(74-53(85)43(30-37-19-21-38(78)22-20-37)70-47(79)32-68-54(86)45-17-11-26-76(45)56(88)41(73-49(81)34(3)60)16-10-25-67-59(64)65)52(84)69-35(4)50(82)75-44(31-36-13-7-6-8-14-36)57(89)77-27-12-18-46(77)55(87)72-40(15-9-24-66-58(62)63)51(83)71-39(48(61)80)23-28-90-5/h6-8,13-14,19-22,33-35,39-46,78H,9-12,15-18,23-32,60H2,1-5H3,(H2,61,80)(H,68,86)(H,69,84)(H,70,79)(H,71,83)(H,72,87)(H,73,81)(H,74,85)(H,75,82)(H4,62,63,66)(H4,64,65,67)/t34-,35-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBIKRMXHJFTOHS-LRHNFOCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H92N18O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1277.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98035-79-1 | |

| Record name | Small cardioactive peptide A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098035791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are Small Cardioactive Peptides (SCPs) and where are they found?

A1: Small Cardioactive Peptides (SCPs) are a class of neuropeptides found in molluscs. They have been shown to have potent modulatory actions both in the central nervous system and on peripheral tissues. []

Q2: What is the amino acid sequence of Small Cardioactive Peptide A (SCPA)?

A2: The amino acid sequence of SCPA is Ala-Arg-Pro-Gly-Tyr-Leu-Ala-Phe-Pro-Arg-Met-NH2. [, ]

Q3: What is the molecular formula and weight of SCPA?

A3: While the provided research papers focus on the biological activity and function of SCPA, they don't explicitly mention its molecular formula and weight. Further investigation into chemical databases would be required to obtain this information.

Q4: Is there spectroscopic data available for SCPA?

A4: The provided research papers primarily focus on the biological characterization of SCPA. Spectroscopic data, such as NMR or IR spectra, is not provided in these papers.

Q5: Which neurons in Aplysia californica synthesize SCPA?

A5: In Aplysia californica, SCPA is synthesized by several identified neurons, including:

- Buccal ganglion neurons B1 and B2: These large neurons innervate the gut via the esophageal nerve. Both B1 and B2 contain SCPA, but only B2 also contains choline acetyltransferase, suggesting a potential co-transmitter role for acetylcholine. []

- Buccal motor neuron B15: This neuron, along with B16, innervates the I5 buccal muscle involved in biting. B15 synthesizes both SCPA and SCPB. []

Q6: How is SCPA transported within neurons?

A6: SCPA, along with other neuropeptides like buccalin, FMRFamide, and myomodulin, are transported from the buccal ganglia to feeding muscles via fast axonal transport. This process is sensitive to colchicine, a known disruptor of microtubule polymerization, indicating the involvement of microtubules in the transport mechanism. []

Q7: What is the primary mechanism of action of SCPA and SCPB?

A7: SCPA and SCPB exert their modulatory effects by acting on a cAMP/cAMP-dependent protein kinase (cAPK) cascade. They increase cAMP levels in target cells, leading to the activation of cAPK. [, ]

Q8: How do SCPA and SCPB modulate muscle contractions?

A8: In the accessory radula closer (ARC) muscle of Aplysia, SCPA and SCPB increase the amplitude and relaxation rate of muscle contractions. They achieve this by activating a cAMP/cAPK cascade, which leads to the phosphorylation of a 750-kDa protein identified as twitchin. This phosphorylation of twitchin is thought to mediate the modulation of muscle contraction relaxation rate. []

Q9: How does the release of SCPA from motor neuron B15 differ from its release from B1 and B2?

A9: The release of SCPA from B15 is frequency- and pattern-dependent, requiring either high-frequency stimulation or prolonged bursts at lower frequencies. This pattern sensitivity suggests that SCPA release from B15 is tightly regulated and likely occurs during specific behavioral states. [, ]

Q10: What evidence supports the classification of SCPA and SCPB as neurotransmitters?

A10: Several lines of evidence point towards SCPA and SCPB functioning as neurotransmitters:

- Co-localization with acetylcholine: SCPs are found in cholinergic motor neurons, suggesting co-transmission with acetylcholine. []

- Activity-dependent release: SCPs are released from neurons upon stimulation, and this release is calcium-dependent. [, ]

- Specific receptors: SCPs modulate the activity of target cells via specific receptors. []

- Physiological effects: Exogenous application of SCPs mimics the effects of stimulating SCP-containing neurons. [, ]

Q11: What are the effects of SCPA and SCPB on the gill and siphon withdrawal reflex (GSW) in Aplysia?

A11: SCPA and SCPB facilitate synaptic transmission from siphon mechanosensory neurons and enhance the GSW reflex. They achieve this by closing a specific K+ channel called the S channel, which is sensitive to cAMP. Closure of this channel leads to a broadening of the presynaptic action potential and increased transmitter release. []

Q12: How does prolonged activation of Protein Kinase C (PKC) affect the actions of SCPA?

A13: Prolonged activation of PKC by phorbol esters attenuates some, but not all, PKA-mediated actions of 5-HT, including increases in sensory neuron excitability and spike broadening. While phorbol esters also attenuate excitability increases by an analog of cAMP and SCPB, the degree of attenuation is less pronounced. Interestingly, phorbol esters do not affect the broadening of TEA spikes by the cAMP analog and SCPB. These findings suggest a complex interplay between PKA and PKC pathways in modulating neuronal responses to SCPA and other neurotransmitters. []

Q13: Does long-term exposure to SCPA or SCPB affect the concentration of regulatory subunits of cAMP-dependent protein kinase in muscles?

A14: Unlike in pleural sensory cells, prolonged exposure to SCPA or SCPB, despite increasing intracellular cAMP levels, does not decrease the concentration of regulatory subunits of cAMP-dependent protein kinase in the Aplysia accessory radula contractor muscle. This finding suggests a potential difference in the regulation of cAMP-dependent protein kinase between the nervous system and muscle tissue. []

Q14: What is the role of small cardioactive peptide B (SCPB) in modulating feeding behavior in Limax maximus?

A15: SCPB plays a crucial role in modulating feeding behavior in Limax maximus. When applied exogenously, it enhances the responsiveness of the feeding motor program, a neuronal network controlling feeding behavior. []

Q15: What is the role of the B1 neurons in Limax maximus?

A16: The paired peptidergic buccal ganglion neurons RB1 and LB1 in Limax maximus have been shown to exert modulatory effects on both feeding and cardiovascular function. These neurons contain SCPs and their activation leads to a frequency-dependent excitation of both the feeding motor program and the heart. This suggests that B1 neurons might mediate the coordinated modulation of feeding and cardiovascular responses, especially under physiological stress such as dehydration. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.